molecular formula C18H16FNO3S B491438 4-fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide CAS No. 329224-16-0

4-fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No.: B491438
CAS No.: 329224-16-0
M. Wt: 345.4g/mol
InChI Key: IKMWWDMIVJQTHN-UHFFFAOYSA-N
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Description

4-fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C18H16FNO3S and a molecular weight of 345.39 g/mol . This compound is characterized by the presence of a fluorine atom, a dibenzofuran moiety, and a benzenesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves several steps. One common synthetic route includes the reaction of 4-fluorobenzenesulfonyl chloride with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine under specific conditions . The reaction typically requires a base such as triethylamine and an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

4-fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions. The major products formed include sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride and various alkyl halides.

Scientific Research Applications

4-fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mode of action.

    Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a valuable compound for drug discovery and development.

    Industry: The compound is used in the development of new materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

4-fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-fluoro-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S/c19-12-5-8-14(9-6-12)24(21,22)20-13-7-10-18-16(11-13)15-3-1-2-4-17(15)23-18/h5-11,20H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMWWDMIVJQTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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